![molecular formula C15H17N3O4 B5868952 N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide](/img/structure/B5868952.png)
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as MMFH, is a chemical compound that has been studied for its potential applications in scientific research. MMFH is a hydrazinecarboxamide derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been found to have low toxicity in animal models, making it a safe compound to work with. However, there are also limitations to the use of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide can be time-consuming and requires specialized equipment.
Future Directions
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. Another area of research could focus on the identification of the specific enzymes and pathways that are targeted by N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, which could lead to the development of more targeted therapies for cancer and inflammation. Additionally, further studies could be conducted to investigate the potential of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide as a treatment for other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylhydrazine with 2-methyl-3-furoyl chloride in the presence of a base. The resulting product is then treated with a carboxylic acid to form N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. Various modifications to this synthesis method have been reported in the literature, including the use of different bases and carboxylic acids.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. N-(2-methoxy-5-methylphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-4-5-13(21-3)12(8-9)16-15(20)18-17-14(19)11-6-7-22-10(11)2/h4-8H,1-3H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZGNFBSZOVVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarboxamide |
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